molecular formula C27H29N3O5 B235498 N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide

N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide

Cat. No. B235498
M. Wt: 475.5 g/mol
InChI Key: AGNJJUGBOFLLAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide, commonly known as DMXB-A, is a synthetic compound that has gained significant attention in the field of neuroscience. It is a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR), which is a ligand-gated ion channel present in the central and peripheral nervous systems. The compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

DMXB-A acts as a selective agonist of the α7nAChR, which is a ligand-gated ion channel that regulates the release of neurotransmitters such as acetylcholine, dopamine, and glutamate. The activation of α7nAChR by DMXB-A leads to the influx of calcium ions into the cells, which triggers a cascade of intracellular signaling pathways. These pathways are involved in the regulation of synaptic plasticity, neuronal survival, and neuroprotection.
Biochemical and Physiological Effects:
DMXB-A has been shown to have a range of biochemical and physiological effects in the brain. It enhances the release of acetylcholine, which is a neurotransmitter involved in learning and memory. It also reduces the release of pro-inflammatory cytokines, which are implicated in the pathogenesis of neurodegenerative diseases. DMXB-A has been shown to improve cognitive function, reduce anxiety-like behaviors, and enhance neuroprotection in animal models.

Advantages and Limitations for Lab Experiments

DMXB-A has several advantages for use in lab experiments. It is a highly selective agonist of the α7nAChR, which reduces the risk of off-target effects. It has also been shown to have a high affinity for the receptor, which allows for the use of low concentrations of the compound. However, DMXB-A has some limitations for lab experiments. It has poor solubility in water, which limits its use in aqueous solutions. It also has a short half-life in vivo, which requires frequent dosing to maintain therapeutic levels.

Future Directions

There are several future directions for the research on DMXB-A. One potential application is in the treatment of Alzheimer's disease, where it has been shown to reduce the accumulation of amyloid-beta plaques and improve cognitive function. Another potential application is in the treatment of chronic pain, where it has been shown to reduce pain sensitivity and inflammation. Further research is needed to explore the potential of DMXB-A in these and other neurological and psychiatric disorders. Additionally, the development of more potent and selective agonists of α7nAChR could lead to the development of more effective therapies for these disorders.

Synthesis Methods

The synthesis of DMXB-A involves the reaction of 3,5-dimethoxybenzoic acid with piperazine and subsequent condensation with 2-methoxybenzoyl chloride. The resulting product is then purified through column chromatography to obtain the pure compound. The synthesis method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

DMXB-A has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and depression. The compound has been shown to enhance cognitive function, improve memory, and reduce inflammation in the brain. It has also been investigated for its potential use in treating chronic pain, addiction, and anxiety disorders.

properties

Molecular Formula

C27H29N3O5

Molecular Weight

475.5 g/mol

IUPAC Name

N-[4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]phenyl]-2-methoxybenzamide

InChI

InChI=1S/C27H29N3O5/c1-33-22-16-19(17-23(18-22)34-2)27(32)30-14-12-29(13-15-30)21-10-8-20(9-11-21)28-26(31)24-6-4-5-7-25(24)35-3/h4-11,16-18H,12-15H2,1-3H3,(H,28,31)

InChI Key

AGNJJUGBOFLLAB-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC(=C4)OC)OC

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC(=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.